N-(2,2-dimethylpropyl)-3-ethylaniline
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Overview
Description
N-(2,2-dimethylpropyl)-3-ethylaniline is an organic compound that belongs to the class of amines It is characterized by the presence of an aniline group substituted with a 2,2-dimethylpropyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethylpropyl)-3-ethylaniline typically involves the alkylation of aniline derivatives. One common method is the reductive amination of 3-ethylaniline with 2,2-dimethylpropanal in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. Catalysts and advanced purification techniques such as distillation and crystallization are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethylpropyl)-3-ethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it to the corresponding amine or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
N-(2,2-dimethylpropyl)-3-ethylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,2-dimethylpropyl)-3-ethylaniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-dimethylpropyl)-2,2-dimethyl-1-propanamine
- N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide
- N,N-dimethylethanamine
Uniqueness
N-(2,2-dimethylpropyl)-3-ethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .
Properties
Molecular Formula |
C13H21N |
---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
N-(2,2-dimethylpropyl)-3-ethylaniline |
InChI |
InChI=1S/C13H21N/c1-5-11-7-6-8-12(9-11)14-10-13(2,3)4/h6-9,14H,5,10H2,1-4H3 |
InChI Key |
OKGHPJKAQBZFJX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NCC(C)(C)C |
Origin of Product |
United States |
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